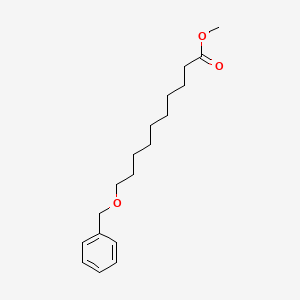
Methyl 10-(benzyloxy)decanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 10-(benzyloxy)decanoate is an organic compound that belongs to the class of esters It is characterized by a long aliphatic chain with a benzyloxy group attached to the tenth carbon atom and a methyl ester group at the terminal end
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 10-(benzyloxy)decanoate typically involves the esterification of 10-(benzyloxy)decanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous esterification processes. This involves the use of large-scale reactors where the reactants are continuously fed, and the product is continuously removed. The use of solid acid catalysts can enhance the efficiency and sustainability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde and other oxidation products.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: 10-(benzyloxy)decanol.
Substitution: Various substituted decanoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 10-(benzyloxy)decanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modifying biological molecules for research purposes.
Medicine: Explored for its potential use in drug delivery systems due to its ester functionality.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 10-(benzyloxy)decanoate largely depends on its chemical reactivity. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in various biochemical pathways. The benzyloxy group can interact with biological molecules, potentially modifying their activity.
Comparaison Avec Des Composés Similaires
Methyl 10-hydroxydecanoate: Similar structure but with a hydroxyl group instead of a benzyloxy group.
Methyl decanoate: Lacks the benzyloxy group, making it less reactive in certain chemical reactions.
Benzyl 10-(benzyloxy)decanoate: Similar but with a benzyl ester group instead of a methyl ester group.
Propriétés
Numéro CAS |
144482-51-9 |
|---|---|
Formule moléculaire |
C18H28O3 |
Poids moléculaire |
292.4 g/mol |
Nom IUPAC |
methyl 10-phenylmethoxydecanoate |
InChI |
InChI=1S/C18H28O3/c1-20-18(19)14-10-5-3-2-4-6-11-15-21-16-17-12-8-7-9-13-17/h7-9,12-13H,2-6,10-11,14-16H2,1H3 |
Clé InChI |
WEPCWBUYXUWMRQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CCCCCCCCCOCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


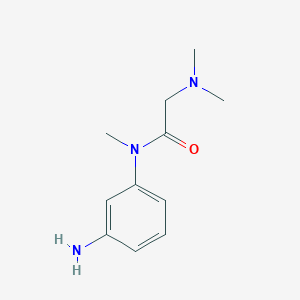
![D-Norleucine, N-[(1,1-dimethylethoxy)carbonyl]-4-methyl-L-leucyl-1-(methoxycarbonyl)-D-tryptophyl-, (4-nitrophenyl)methyl ester (9CI)](/img/structure/B15161723.png)
![Benzoic acid, 4-[(2-benzoylphenoxy)methyl]-](/img/structure/B15161731.png)
![6-Methyl-4-[(morpholin-4-yl)methyl]-2H-1-benzothiopyran-2-one](/img/structure/B15161732.png)
![1,1',1''-(Benzene-1,3,5-triyl)tris[2-(pyridin-2-yl)-1H-benzimidazole]](/img/structure/B15161749.png)
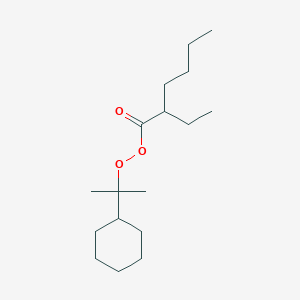
![2-[3-(3-Chloroprop-1-en-1-yl)phenoxy]oxane](/img/structure/B15161761.png)
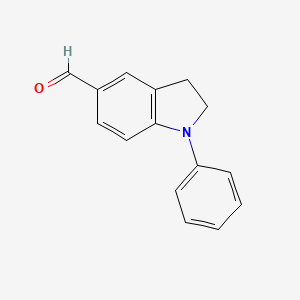
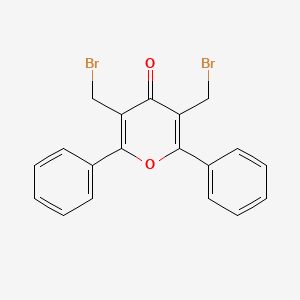
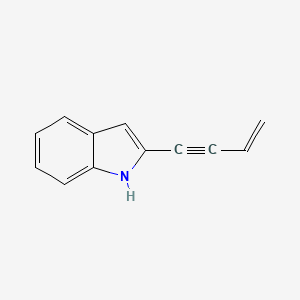
![1-[(Furan-3-yl)methyl]-1H-benzimidazole](/img/structure/B15161786.png)
![5-{[(1,2,4-Thiadiazole-5-sulfinyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B15161790.png)
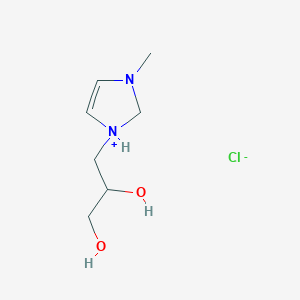
![2-[(10-Chlorodec-9-en-7-yn-1-yl)oxy]oxane](/img/structure/B15161795.png)
